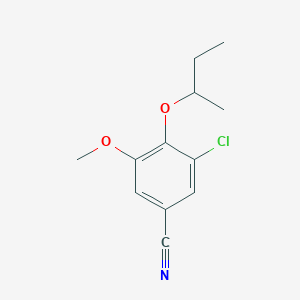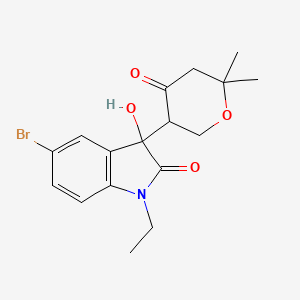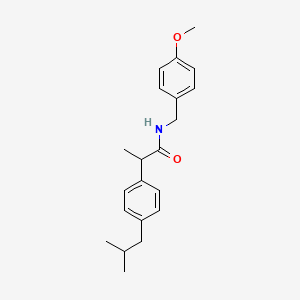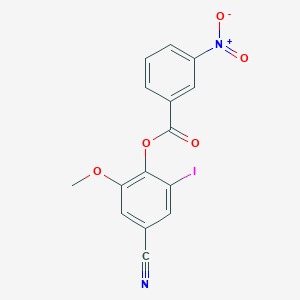![molecular formula C21H28N2O3S2 B4194578 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide](/img/structure/B4194578.png)
7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide
Overview
Description
7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide, also known as PSEH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSEH is a member of the sulfonamide family, which has been widely used in the development of drugs for various diseases.
Mechanism of Action
The mechanism of action of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer invasion and metastasis. 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has also been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, anti-inflammatory activity, and neuroprotective effects. 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, which is a key mediator of inflammation. Moreover, 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide is its relatively simple synthesis method, which makes it a suitable candidate for further research and development. Moreover, 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been shown to have a broad range of therapeutic applications, making it a promising candidate for the development of new drugs. However, there are also some limitations to the use of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide in lab experiments. For example, 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been found to have poor solubility in water, which may limit its bioavailability and efficacy. Moreover, further research is needed to determine the optimal dosage and administration route of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide for different diseases.
Future Directions
There are several future directions for the research and development of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide. One potential area of research is the development of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide-based drugs for the treatment of cancer. Moreover, further studies are needed to investigate the mechanism of action of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide and its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the development of novel formulations or delivery systems may improve the bioavailability and efficacy of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide in vivo. Finally, the identification of new analogs of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide is a promising candidate for the development of new drugs for various diseases due to its broad range of therapeutic applications and relatively simple synthesis method. 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. However, further research is needed to determine the optimal dosage, administration route, and pharmacological properties of 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide for different diseases.
Scientific Research Applications
7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Inflammation is a common feature of many diseases, and 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
7-(benzenesulfonamido)-N-(2-phenylsulfanylethyl)heptanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c24-21(22-17-18-27-19-11-5-3-6-12-19)15-9-1-2-10-16-23-28(25,26)20-13-7-4-8-14-20/h3-8,11-14,23H,1-2,9-10,15-18H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIYOAQLXNUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CCCCCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(phenylsulfanyl)ethyl]-7-[(phenylsulfonyl)amino]heptanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4194522.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4194525.png)
![1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4194533.png)
![dimethyl 5-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]isophthalate](/img/structure/B4194534.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4194551.png)
![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B4194555.png)
![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4194564.png)
![1-(3,5-dimethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4194572.png)
![2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194588.png)
![1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4194592.png)
